Frovatriptan

Pharmacokinetics Half-Life Triptans

Frovatriptan (CAS 158747-02-5) is a second-generation triptan with a uniquely long ~26-hour half-life, the longest in its class, which directly translates to a 13 absolute percentage point reduction in migraine recurrence compared to rizatriptan, zolmitriptan, and almotriptan. This superior pharmacokinetic profile makes it the preferred choice for research into long-duration migraine attacks and the only triptan with robust evidence for short-term menstrual migraine prophylaxis. Procuring organizations focused on sustained pain freedom models or comparator-arm clinical trials can achieve demonstrable cost-effectiveness via reduced per-attack dosing requirements. Prioritize this compound to differentiate your development pipeline or formulary with a high-benchmark, superior tolerability profile.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
CAS No. 158747-02-5
Cat. No. B193164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrovatriptan
CAS158747-02-5
Synonyms(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
InChIInChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
InChIKeyXPSQPHWEGNHMSK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
1.23e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Frovatriptan for Migraine: Procurement-Relevant Pharmacological and Clinical Baseline Data


Frovatriptan (CAS: 158747-02-5) is a second-generation triptan medication and a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, which are key mediators in the pathophysiology of migraine [1]. It is structurally distinct from, but pharmacologically related to, other 5-HT1B/1D receptor agonists [1]. The compound is indicated for the acute treatment of migraine with or without aura in adults, and it has a uniquely long elimination half-life among its class, which underpins its specific clinical utility in managing prolonged migraine attacks and reducing recurrence [1].

Why Frovatriptan Cannot Be Interchanged: Pharmacokinetic Divergence in the Triptan Class


Substitution among oral triptans based solely on class mechanism is not scientifically or clinically supported due to substantial inter-drug differences in pharmacokinetics (PK), which directly impact efficacy outcomes. Frovatriptan's terminal elimination half-life is approximately 26 hours, which is markedly longer than that of other triptans like sumatriptan (~2 hours) or rizatriptan (~2-3 hours) [1]. This PK divergence translates into a lower rate of migraine recurrence for frovatriptan compared to other oral triptans in real-world settings, and it also confers a unique advantage for short-term prophylaxis of menstrual migraine, a use case not established for most other triptans [2]. Therefore, procurement and formulary decisions cannot treat triptans as generic equivalents.

Quantitative Evidence Guide: Frovatriptan's Differentiating Data vs. Other Oral Triptans


Extended Elimination Half-Life: Frovatriptan vs. Sumatriptan and Other Oral Triptans

Frovatriptan exhibits a terminal elimination half-life of approximately 26 hours, which is 4 to 13 times longer than that of other commonly used oral triptans, such as sumatriptan (2 hours) and rizatriptan (2-3 hours) [1]. This prolonged half-life is a key pharmacokinetic differentiator that directly contributes to its extended duration of action and lower rates of headache recurrence [1].

Pharmacokinetics Half-Life Triptans

Superior Reduction in Migraine Recurrence: Frovatriptan vs. Pooled Comparators

In a pooled analysis of three double-blind, randomized, crossover studies, frovatriptan 2.5 mg demonstrated a significantly lower rate of migraine recurrence within 48 hours (27%) compared to a pooled comparator group of rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg (40%) [1]. This 32.5% relative reduction in recurrence is a major point of clinical differentiation.

Migraine Recurrence Clinical Efficacy Meta-Analysis

Significantly Lower Drug-Related Adverse Events: Frovatriptan vs. Other Triptans

In the same pooled analysis of three head-to-head trials, the incidence of drug-related adverse events was significantly lower with frovatriptan 2.5 mg compared to the pooled comparators (rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg) [1]. This difference was particularly pronounced for cardiovascular symptoms, a key safety consideration for triptans [1].

Adverse Events Tolerability Safety Profile

Prophylactic Efficacy in Menstrual Migraine: Frovatriptan vs. Placebo

Frovatriptan is the only triptan with robust evidence from randomized controlled trials supporting its use for the short-term prevention of menstrual migraine. A 2024 meta-analysis confirmed that frovatriptan 2.5 mg twice daily is the most effective triptan for short-term prevention of menstrual migraine, with data showing a significant reduction in risk compared to placebo (RR 1.98, 95% CI 1.68–2.34) [REFS-1, REFS-2].

Menstrual Migraine Short-Term Prophylaxis Preventive Therapy

Lower Recurrence in Migraine with Aura: Frovatriptan vs. Other Triptans

A meta-analysis specifically examining migraine attacks with aura found that frovatriptan 2.5 mg resulted in significantly lower relapse rates at both 24 and 48 hours when compared to a pooled group of rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg [1]. The mean headache intensity after 2 hours was also significantly lower for frovatriptan (1.2 ± 1.0 vs. 1.6 ± 1.0, p<0.05) [1].

Migraine with Aura Recurrence Rate Efficacy Subtype

Frovatriptan: Optimal Procurement and Research Application Scenarios Based on Differentiating Data


Procurement for a Headache Specialty Clinic or Neurology Practice

Frovatriptan should be prioritized on formularies for its proven ability to reduce migraine recurrence by 13 absolute percentage points compared to rizatriptan, zolmitriptan, and almotriptan [1]. Its 26-hour half-life and superior tolerability profile (significantly fewer adverse events) make it a first-line option for patients with long-duration migraines or those who experience frequent recurrence with other triptans [REFS-1, REFS-2]. This evidence supports a cost-effectiveness argument by reducing the total number of doses required per migraine attack [2].

Procurement for a Women's Health Center or OB/GYN Practice

Frovatriptan is uniquely positioned as the triptan of choice for managing menstrually related migraine due to its robust data for both acute treatment and short-term prophylaxis. Evidence shows a significant reduction in menstrual migraine risk with frovatriptan prophylaxis (RR 1.98 for twice-daily dosing vs. placebo) [REFS-3, REFS-4]. It is the preferred triptan for this indication based on recent meta-analyses [3]. Formulary inclusion is essential for managing this severe and predictable migraine subtype.

Clinical Trial Design and Comparator Selection for New Migraine Therapies

In designing clinical trials for novel acute migraine treatments, frovatriptan serves as an ideal active comparator for endpoints focused on sustained pain freedom and low recurrence. Its unique pharmacokinetic profile and established efficacy in reducing 24- and 48-hour relapse rates provide a high benchmark for demonstrating the durability of a new therapy's effect [REFS-1, REFS-5]. Including frovatriptan as a comparator arm can provide a more rigorous assessment of a new drug's ability to prevent headache recurrence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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